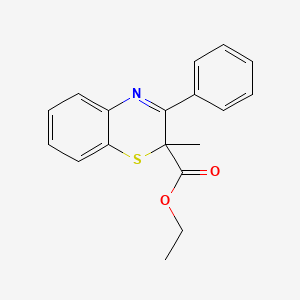![molecular formula C18H12Br2N4O2 B14347596 1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide CAS No. 90264-19-0](/img/structure/B14347596.png)
1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide is a chemical compound with the molecular formula C18H12Br2N4O2. It is known for its unique structure, which includes two cyanopyridinium groups linked by a phenylenebis(oxy) bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide typically involves the reaction of 1,2-phenylenebis(oxy) with 2-cyanopyridine in the presence of a brominating agent. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyanopyridinium groups to other functional groups.
Substitution: The bromide ions can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide involves its interaction with molecular targets through its cyanopyridinium groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The compound’s unique structure allows it to interact with specific pathways and molecular targets, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide: Similar structure but with a different phenylenebis(oxy) linkage.
1,1’-[1,2-Phenylenebis(oxy)]bis(2-nitrobenzene): Contains nitrobenzene groups instead of cyanopyridinium groups
Uniqueness
1,1’-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide is unique due to its specific phenylenebis(oxy) linkage and cyanopyridinium groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
90264-19-0 |
|---|---|
Molecular Formula |
C18H12Br2N4O2 |
Molecular Weight |
476.1 g/mol |
IUPAC Name |
1-[2-(2-cyanopyridin-1-ium-1-yl)oxyphenoxy]pyridin-1-ium-2-carbonitrile;dibromide |
InChI |
InChI=1S/C18H12N4O2.2BrH/c19-13-15-7-3-5-11-21(15)23-17-9-1-2-10-18(17)24-22-12-6-4-8-16(22)14-20;;/h1-12H;2*1H/q+2;;/p-2 |
InChI Key |
XPETVUIOELRITG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)O[N+]2=CC=CC=C2C#N)O[N+]3=CC=CC=C3C#N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)
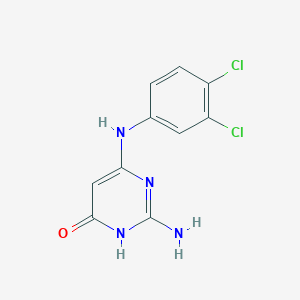
![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
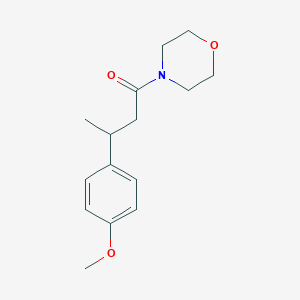

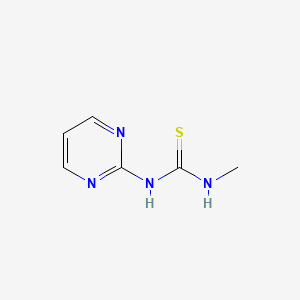
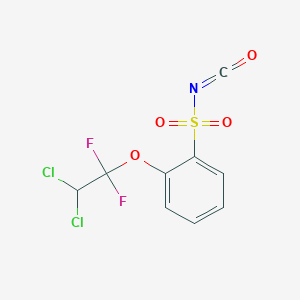
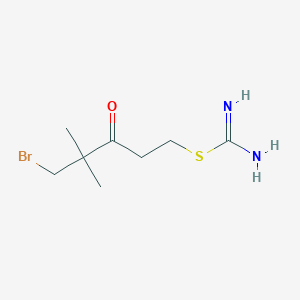
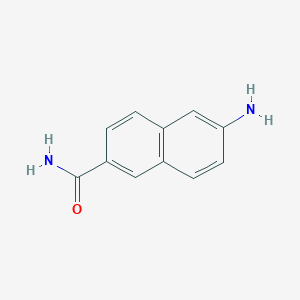
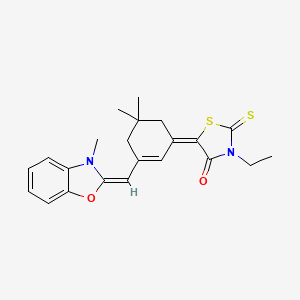
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)


